molecular formula C10H20ClNO B1431738 3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride CAS No. 1394042-20-6

3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride

Cat. No.: B1431738
CAS No.: 1394042-20-6
M. Wt: 205.72 g/mol
InChI Key: OGJAEMCPRPZMDG-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane core with an ethoxy group and a methylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under specific conditions, such as high temperature and the presence of a catalyst.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures, as well as efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-methylspiro[3.3]heptan-1-amine: The free base form of the compound without the hydrochloride salt.

    3-ethoxy-N-methylspiro[3.3]heptan-1-amine acetate: A similar compound with an acetate salt instead of hydrochloride.

    3-ethoxy-N-methylspiro[3.3]heptan-1-amine sulfate: A similar compound with a sulfate salt.

Uniqueness

3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and methylamine groups. This combination of features imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethoxy-N-methylspiro[3.3]heptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-3-12-9-7-8(11-2)10(9)5-4-6-10;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJAEMCPRPZMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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